2,2,3-trimethyl-3-phenylbutanoic acid
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Overview
Description
2,2,3-trimethyl-3-phenylbutanoic acid is an organic compound with the molecular formula C13H18O2 It is a carboxylic acid derivative characterized by a phenyl group attached to a butanoic acid backbone with three methyl groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-trimethyl-3-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 2,2,3-trimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,2,3-trimethyl-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2,2,3-trimethyl-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-trimethyl-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
2,2,3-trimethyl-3-phenylbutanoic acid can be compared with other similar compounds such as:
2,2,3-trimethylbutanoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-phenylbutanoic acid: Lacks the additional methyl groups, affecting its steric and electronic properties.
2,2-dimethyl-3-phenylbutanoic acid: Has fewer methyl groups, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of methyl and phenyl groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
29206-02-8 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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